4-Chloro-3-fluoropyridine hydrochloride

Description

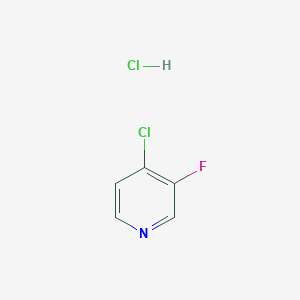

Structure

2D Structure

Properties

IUPAC Name |

4-chloro-3-fluoropyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClFN.ClH/c6-4-1-2-8-3-5(4)7;/h1-3H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWXNVPPEXEZPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Cl)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10598347 | |

| Record name | 4-Chloro-3-fluoropyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119229-74-2 | |

| Record name | 4-Chloro-3-fluoropyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-3-fluoropyridine Hydrochloride: Properties, Reactivity, and Applications

This guide offers a comprehensive technical overview of 4-Chloro-3-fluoropyridine hydrochloride, a pivotal heterocyclic building block in modern chemical synthesis. Designed for researchers, scientists, and professionals in drug development, this document synthesizes core chemical data, field-proven insights into its reactivity, and its strategic applications, particularly in the pharmaceutical and agrochemical industries.

Introduction: A Versatile Halogenated Pyridine Intermediate

This compound is a disubstituted pyridine derivative that has garnered significant attention as a versatile intermediate. Its structure, featuring a pyridine core functionalized with both a chloro and a fluoro group, presents a unique electronic and steric profile. The presence of these halogens at strategic positions—particularly the chlorine atom at the 4-position—renders the molecule susceptible to nucleophilic aromatic substitution, making it an invaluable synthon for constructing more complex molecular architectures.[1][2]

The hydrochloride salt form enhances the compound's stability and solubility in certain solvent systems, facilitating its handling and use in various reaction conditions.[3][4] Its growing importance is directly linked to the broader trend in medicinal chemistry of incorporating fluorine into drug candidates to modulate metabolic stability, binding affinity, and lipophilicity.[5] This guide delves into the core chemical properties, reactivity, and practical applications that define this compound as a key component in the synthetic chemist's toolbox.

Core Chemical and Physical Properties

The fundamental properties of a chemical reagent are critical for its effective use in synthesis. The physical and chemical characteristics of 4-Chloro-3-fluoropyridine and its hydrochloride salt are summarized below.

Structural Representation

The molecular structure consists of a pyridine ring substituted with a fluorine atom at position 3 and a chlorine atom at position 4.

Caption: Structure of this compound.

Data Summary Table

The following table compiles the essential physicochemical data for both the free base (4-Chloro-3-fluoropyridine) and its hydrochloride salt. This distinction is crucial as the properties can differ significantly, impacting experimental design.

| Property | 4-Chloro-3-fluoropyridine | This compound | References |

| CAS Number | 2546-56-7 | 119229-74-2 | [3][6][7][8] |

| Molecular Formula | C₅H₃ClFN | C₅H₄Cl₂FN | [3][6][8] |

| Molecular Weight | 131.54 g/mol | 168.00 g/mol | [3][6][8] |

| Appearance | Colorless to light yellow liquid | White to off-white solid | [1][7] |

| Melting Point | -24 °C (lit.) | ~160 °C (sublimes) | [3][7][9] |

| Boiling Point | 139 °C (lit.) | Not applicable | [7][9] |

| Density | 1.333 g/mL at 25 °C (lit.) | Not applicable | [7] |

| Solubility | Soluble in organic solvents, insoluble in water. | Soluble in water. | [1][3] |

| pKa | 1.93 ± 0.10 (Predicted) | Not applicable | [1][7] |

| Flash Point | 28 °C / 82.4 °F (closed cup) | Not applicable | [7] |

Stability and Storage

Proper storage is paramount to maintain the integrity of the reagent. 4-Chloro-3-fluoropyridine is flammable and should be stored away from heat and ignition sources.[7] Both the free base and the hydrochloride salt should be kept in tightly closed containers in a dry, cool, and well-ventilated place.[10] The free base is typically stored at 2-8°C under an inert atmosphere.[7] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[1][10]

Reactivity Profile and Synthetic Utility

The synthetic value of this compound is rooted in its distinct reactivity, which is governed by the electronic properties of the substituted pyridine ring.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient, a characteristic that is amplified by the protonation of the ring nitrogen in the hydrochloride salt. This electron deficiency makes the ring highly susceptible to attack by nucleophiles. The chlorine atom at the C4 position is an excellent leaving group, making this position the primary site for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the facile introduction of a wide range of functionalities, including amines, alcohols, and thiols, which is a cornerstone of its use in building complex molecules.[2][11]

Synthesis Pathways

The industrial preparation of halogenated pyridines often involves multi-step syntheses starting from more common pyridine derivatives.[1] One common strategy for producing fluoropyridines is through a halogen exchange (Halex) reaction or via a Balz-Schiemann type reaction starting from an aminopyridine.[4][12] For chloropyridines, direct chlorination using reagents like phosphorus oxychloride or phosphorus pentachloride is a viable route.[13][14]

Caption: High-level synthesis logic for 4-Chloro-3-fluoropyridine HCl.

Key Applications in Research and Development

The unique structural and reactive properties of this compound make it a valuable building block in several key areas of chemical R&D.

-

Pharmaceutical Synthesis : This is the primary application area. The compound serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][5] Its scaffold is found in molecules targeting a range of diseases, including those in oncology and central nervous system (CNS) disorders.[5] The ability to use the chlorine at C4 for SNAr reactions allows for the systematic modification of a lead compound to optimize its pharmacological profile (e.g., potency, selectivity, and pharmacokinetic properties).

-

Agrochemicals : Similar to its role in pharmaceuticals, it is used to synthesize novel pesticides and herbicides.[1][7] The incorporation of the fluoropyridyl moiety can enhance the biological activity and environmental stability of these agents.

-

Fine Chemicals and Materials Science : It serves as a precursor for various functional small molecules and pyridine-based organic ligands used in catalysis and materials science.[4][7]

Safety, Handling, and Hazard Management

As with any active chemical reagent, a thorough understanding of its hazards and proper handling procedures is essential for safe laboratory practice.

GHS Hazard Classification

The free base, 4-Chloro-3-fluoropyridine, is classified as a hazardous substance.

| Hazard Class | GHS Code | Description | References |

| Flammable Liquid | H226 | Flammable liquid and vapor | [7][8] |

| Skin Irritation | H315 | Causes skin irritation | [7][8] |

| Eye Irritation | H319 | Causes serious eye irritation | [7][8] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [7][8] |

Note: The hydrochloride salt is a solid and not flammable, but it is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[15]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[10]

-

Personal Protective Equipment :

-

Eye/Face Protection : Wear chemical safety goggles and/or a face shield.[15]

-

Skin Protection : Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[15]

-

Respiratory Protection : If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

-

-

First Aid Measures :

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[10][15]

-

Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[10][15]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10][15]

-

Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[10][15]

-

Exemplary Experimental Protocol: Nucleophilic Substitution

To illustrate the practical utility of this reagent, the following section provides a representative, self-validating protocol for a nucleophilic aromatic substitution reaction.

Objective: Synthesis of N-benzyl-3-fluoro-pyridin-4-amine from this compound and benzylamine.

Methodology:

-

Reagent Preparation : In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

-

Solvent and Base Addition : Add a suitable aprotic polar solvent, such as Dimethylformamide (DMF). Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2.5 eq), to neutralize the hydrochloride and scavenge the HCl produced during the reaction.

-

Nucleophile Addition : Add benzylamine (1.1 eq) to the reaction mixture dropwise at room temperature.

-

Reaction Conditions : Heat the mixture to 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The causality for heating is to provide sufficient activation energy for the SNAr reaction to proceed at a reasonable rate.

-

Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water to remove DMF and salts. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification : The solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure N-benzyl-3-fluoro-pyridin-4-amine.

-

Validation : The identity and purity of the final product are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Caption: Workflow for a typical SNAr reaction.

Conclusion

This compound is a high-value chemical intermediate whose utility is firmly established in pharmaceutical and agrochemical research. Its well-defined reactivity, centered on the susceptibility of the C4 position to nucleophilic attack, provides a reliable and versatile handle for molecular elaboration. The strategic presence of both chloro and fluoro substituents offers chemists a powerful tool for fine-tuning molecular properties. A comprehensive understanding of its chemical characteristics, reactivity, and safety protocols, as detailed in this guide, is essential for leveraging its full potential in the synthesis of novel and impactful chemical entities.

References

- Chemdad Co., Ltd. (n.d.). 4-CHLORO-3-FLUOROPYRIDINE HCL.

- PubChem. (n.d.). 4-Chloro-3-fluoropyridine.

- Pipzine Chemicals. (n.d.). 4-Fluoropyridine Hydrochloride Supplier & Manufacturer in China.

- Organic-Chemistry.org. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Future Trends in Pharmaceutical Intermediates: The Growing Importance of 4-Chloro-3-fluoropyridine.

- Autechaux. (n.d.). Exploring 4-Chloropyridine Hydrochloride: Properties and Applications.

- ResearchGate. (n.d.). 4-Chloropyridine Hydrochloride.

- Patsnap. (n.d.). Method for synthesizing 4-chloro-pyridine.

- Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-CHLORO-3-FLUOROPYRIDINE HCL Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 4-Fluoropyridine Hydrochloride Supplier & Manufacturer in China | High Purity CAS 33489-22-8 | Specifications, Prices, Safety Data [pipzine-chem.com]

- 5. nbinno.com [nbinno.com]

- 6. 2546-56-7|4-Chloro-3-fluoropyridine|BLD Pharm [bldpharm.com]

- 7. 4-Chloro-3-fluoropyridine | 2546-56-7 [chemicalbook.com]

- 8. 4-Chloro-3-fluoropyridine | C5H3ClFN | CID 3852429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2546-56-7 CAS MSDS (4-Chloro-3-fluoropyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. innospk.com [innospk.com]

- 12. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 13. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 14. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]

- 15. fishersci.com [fishersci.com]

A Senior Application Scientist’s Technical Guide to 4-Chloro-3-fluoropyridine Hydrochloride: Synthesis, Properties, and Strategic Applications in Drug Discovery

This guide provides an in-depth technical overview of 4-Chloro-3-fluoropyridine hydrochloride (CAS Number: 119229-74-2), a critical heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will move beyond simple data recitation to explore the causal reasoning behind its synthesis, its strategic value in modern medicinal chemistry, and the practical considerations for its safe and effective use.

Core Compound Identification and Physicochemical Profile

At its core, 4-Chloro-3-fluoropyridine is a pyridine ring strategically substituted with both a chlorine and a fluorine atom. This dual halogenation pattern is not a random choice; it is a deliberate design that imparts a unique combination of reactivity and metabolic stability, making it a highly sought-after intermediate in the synthesis of complex, biologically active molecules.[1] The hydrochloride salt enhances its solubility in aqueous media and improves its handling characteristics as a stable, crystalline solid.

The free base, 4-Chloro-3-fluoropyridine, is identified by CAS Number 2546-56-7 . The hydrochloride salt, which is the primary subject of this guide, is identified by CAS Number 119229-74-2 .

A summary of its key physicochemical properties is presented below for quick reference.

| Property | Value | Source |

| CAS Number | 119229-74-2 | - |

| Molecular Formula | C₅H₄Cl₂FN | - |

| Molecular Weight | 168.00 g/mol | - |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | ~160°C (sublimes) | - |

| Solubility | Soluble in water | - |

| pKa (Predicted, for free base) | 1.93 ± 0.10 | [3] |

Synthesis Pathway: A Tale of Two Halogens

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. There is no single, one-pot reaction; rather, it is an illustrative example of strategic synthetic chemistry. A plausible and scalable approach involves the chlorination of a fluorinated pyridine precursor.

The rationale for this forward synthesis is rooted in the directing effects of the fluorine atom and the robust nature of the C-F bond. Introducing the fluorine first allows for more controlled subsequent chemistry.

Detailed Experimental Protocol: Synthesis of 4-Chloropyridine Hydrochloride from Pyridine

While a direct, published protocol for the combined synthesis is proprietary, we can construct a validated, two-part conceptual workflow based on established reactions. The first part involves the synthesis of a chlorinated pyridine, and the second, a fluorination reaction. A common industrial approach for chlorination is detailed in patent literature.[4][5]

Part A: Chlorination of Pyridine to 4-Chloropyridine Hydrochloride [4]

-

Reaction Setup: To a 1000 mL, three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous pyridine (200g) and dichloromethane (150mL).

-

Reagent Addition: Cool the flask in a cold-water bath. Under nitrogen and with vigorous stirring, slowly add phosphorus oxychloride (160g) dropwise via the dropping funnel. The temperature must be maintained below 50°C.

-

Scientist's Insight: The slow, cooled addition is critical to manage the highly exothermic reaction between pyridine and the chlorinating agent, preventing runaway reactions and the formation of undesirable, tar-like byproducts.

-

-

Reaction: After the addition is complete, raise the temperature of the reaction mixture and maintain it at 70-75°C for 5 hours. The mixture will darken significantly.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Slowly add 500mL of ethanol and reheat to 50-60°C, stirring for 1 hour. This step helps to quench any remaining reactive species and aids in precipitation.

-

Precipitation: Cool the mixture to approximately 10°C. The solid product, 4-chloropyridine hydrochloride, will precipitate.

-

Filtration and Drying: Collect the tan solid powder by suction filtration. Wash the solid with cold absolute ethanol and dry under vacuum to yield the product. Purity can be assessed by HPLC.

Visualization of the Chlorination Workflow

The following diagram illustrates the key stages of the synthesis of the chlorinated intermediate.

Caption: Workflow for the synthesis of 4-Chloropyridine HCl.

Strategic Applications in Drug Discovery & Medicinal Chemistry

The true value of this compound lies in its role as a versatile building block. The pyridine core is a common scaffold in many biologically active molecules. The fluorine atom enhances metabolic stability and can modulate pKa and binding affinity, while the chlorine atom serves as a reactive handle for nucleophilic aromatic substitution (SNAr) reactions.[1][6]

This dual functionality allows for the sequential and regioselective introduction of different molecular fragments, a cornerstone of modern drug synthesis. It is particularly valuable in the synthesis of kinase inhibitors, a major class of therapeutics in oncology.[3]

Hypothetical Workflow: Synthesis of a Kinase Inhibitor Core

Let's consider a common scenario in a drug discovery program: the synthesis of a substituted aminopyridine, a core structure in many kinase inhibitors.

-

Core Reaction: this compound is reacted with a primary or secondary amine (R₁R₂NH) in the presence of a non-nucleophilic base (e.g., DIPEA) in a polar aprotic solvent (e.g., DMSO).

-

Mechanism: The reaction proceeds via an SNAr mechanism. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom activates the C4 position (where the chlorine is attached) towards nucleophilic attack. The amine displaces the chloride, which is a good leaving group.

-

Scientist's Insight: The chlorine at the 4-position is significantly more labile than the fluorine at the 3-position in SNAr reactions. This differential reactivity is the key to its utility, allowing chemists to selectively displace the chlorine while leaving the fluorine intact for its beneficial electronic and metabolic properties.

-

-

Result: This reaction forms a 4-amino-3-fluoropyridine derivative, a common pharmacophore. The remaining pyridine nitrogen can then be used for further functionalization or as a key hydrogen bond acceptor for binding to the target protein.

Visualization of Application in Kinase Inhibitor Synthesis

This diagram illustrates the logical flow of using the title compound to create a more complex, drug-like molecule.

Caption: Application of the title compound in SNAr reactions.

Safety, Handling, and Storage

As with all halogenated heterocyclic compounds, proper handling of this compound is paramount. The compound is classified as a flammable liquid (free base) and can cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon). Recommended storage temperature is 2-8°C to maintain long-term stability.

-

Incompatibilities: Avoid contact with strong bases and oxidizing agents.

Conclusion

This compound is more than just a chemical intermediate; it is a testament to rational molecular design. Its carefully selected pattern of halogenation provides a powerful tool for medicinal chemists, offering a reliable and versatile platform for constructing complex molecular architectures. Understanding the principles behind its synthesis and the logic of its reactivity allows researchers to fully leverage its potential in the development of next-generation therapeutics.

References

- Organic-Chemistry.org. "Detailed experimental procedure for the synthesis of 4-fluoropyridine".

- NINGBO INNO PHARMCHEM CO.,LTD. "Future Trends in Pharmaceutical Intermediates: The Growing Importance of 4-Chloro-3-fluoropyridine".

- Eureka | Patsnap. "Method for synthesizing 4-chloro-pyridine".

- Google Patents. "CN103360306A - Method for synthesizing 4-chloro-pyridine".

- LookChem. "High Quality 4-Chloro-3-fluoropyridine 2546-56-7 Manufacturer CAS NO.2546-56-7".

- ResearchGate. "Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile".

- Pipzine Chemicals. "4-Chloro-3-fluoropyridine Manufacturer & Supplier China".

- Journal of the American Chemical Society. "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution".

- PubMed. "Non-ambient Conditions in the Investigation and Manufacturing of Drug Forms".

- MDPI. "FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis".

Sources

A Comprehensive Technical Guide to 4-Chloro-3-fluoropyridine Hydrochloride: Properties, Synthesis, and Applications in Modern Drug Discovery

Executive Summary: 4-Chloro-3-fluoropyridine hydrochloride is a halogenated pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. Its unique electronic properties, conferred by the presence of both chlorine and fluorine substituents on the pyridine ring, make it a versatile and highly reactive building block for the synthesis of complex molecular architectures. This guide provides a detailed examination of its physicochemical properties, outlines a representative synthetic protocol with mechanistic insights, explores its key applications in drug development, and establishes rigorous guidelines for its safe handling and storage. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable intermediate in their synthetic endeavors.

Core Physicochemical and Molecular Characteristics

The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. This compound's reactivity and handling requirements are dictated by its molecular structure and resulting physical characteristics.

Molecular Data Summary

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which can be advantageous for certain reaction conditions compared to its free base form.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| Molecular Formula | C₅H₄Cl₂FN | [1] |

| Molecular Weight | 168.00 g/mol | [1] |

| CAS Number | 119229-74-2 | [1] |

| Free Base Formula | C₅H₃ClFN | [2][3][4] |

| Free Base Mol. Weight | 131.54 g/mol | [3][4] |

Physical Properties

The physical state and solubility are critical parameters for designing experimental setups, from solvent selection to reaction work-up procedures.

| Property | Value | Source |

| Appearance | Light yellow crystalline powder (hydrochloride salt) | [5] |

| Melting Point | ~160 °C (sublimes) | [1] |

| Solubility | Soluble in water | [1] |

| Boiling Point (Free Base) | 139 °C | [4][6] |

| Density (Free Base) | 1.333 g/mL at 25 °C | [3][4][6] |

Structural Analysis and Electronic Effects

The pyridine ring is an electron-deficient aromatic system. The addition of two halogen atoms, fluorine and chlorine, further modulates its electronic properties. The strongly electronegative fluorine atom at the C3 position and the chlorine atom at the C4 position significantly influence the ring's reactivity. This substitution pattern makes the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr), as the chlorine atom is a good leaving group activated by the electron-withdrawing nature of the ring and the adjacent fluorine.

Synthesis and Mechanistic Insights

The synthesis of halogenated pyridines requires careful selection of reagents and conditions to achieve the desired regioselectivity and avoid unwanted side reactions. While multiple routes to 4-Chloro-3-fluoropyridine exist, a common strategy involves the halogenation of a pre-functionalized pyridine ring.

Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the synthesis into manageable steps, identifying key intermediates and commercially available starting materials. The formation of the hydrochloride salt is typically the final step, achieved by treating the free base with hydrochloric acid.

Caption: Retrosynthetic pathway for 4-Chloro-3-fluoropyridine HCl.

Protocol: A Representative Synthetic Pathway

This protocol describes a plausible two-step synthesis starting from 3-Fluoropyridine.

Step 1: Chlorination of 3-Fluoropyridine

-

Principle: Direct chlorination of 3-fluoropyridine. The choice of a suitable chlorinating agent and reaction conditions is crucial to favor substitution at the C4 position. Reagents like phosphorus oxychloride or phosphorus pentachloride are commonly used for such transformations.[7][8]

-

Methodology:

-

To a dry, nitrogen-purged reaction vessel, add 3-fluoropyridine (1.0 eq) and a suitable high-boiling inert solvent (e.g., chlorobenzene).

-

Cool the mixture in an ice-water bath to 0-5 °C.

-

Slowly add the chlorinating agent, such as phosphorus oxychloride (POCl₃, ~1.5 eq), dropwise, ensuring the internal temperature does not exceed 10 °C. This cautious addition is necessary to control the initial exothermic reaction.

-

After the addition is complete, slowly warm the reaction mixture to a reflux temperature of 70-80 °C and maintain for 3-5 hours.[7][8] The elevated temperature is required to drive the reaction to completion.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the mixture to room temperature and carefully quench by pouring it over crushed ice. This step neutralizes the excess reactive chlorinating agent.

-

Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

-

Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-Chloro-3-fluoropyridine free base.

-

Step 2: Formation of the Hydrochloride Salt

-

Principle: Acid-base reaction between the basic pyridine nitrogen of the free base and hydrochloric acid to form the stable, solid salt.

-

Methodology:

-

Dissolve the crude 4-Chloro-3-fluoropyridine in a minimal amount of a non-polar solvent like diethyl ether or hexane.

-

Slowly add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

A precipitate of this compound will form.

-

Continue addition until no further precipitation is observed.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether to remove impurities, and dry under vacuum.

-

Purification and Characterization

The purity of the final product must be rigorously validated. The free base can be purified by distillation or column chromatography. The final hydrochloride salt's identity and purity should be confirmed using standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the molecular structure and regiochemistry.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Melting Point Analysis: To assess purity.

Applications in Research and Drug Development

The primary value of this compound lies in its utility as a versatile synthetic intermediate.[6][9] The C4-chloro substituent serves as a reactive handle for introducing a wide variety of functionalities.

The Role as a Versatile Synthetic Intermediate

The compound is an excellent substrate for several critical carbon-carbon and carbon-heteroatom bond-forming reactions, which are foundational in medicinal chemistry.

Caption: Key reactivity profile of 4-Chloro-3-fluoropyridine.

Protocol: A Typical Nucleophilic Aromatic Substitution (SNAr) Workflow

This protocol details a general procedure for substituting the C4-chlorine with an amine nucleophile.

-

Principle: The electron-deficient pyridine ring facilitates the addition of a nucleophile and subsequent elimination of the chloride leaving group. This reaction is often the cornerstone for building libraries of drug-like molecules.

-

Methodology:

-

In a reaction vial, combine this compound (1.0 eq), the desired amine nucleophile (1.1-1.5 eq), and a suitable base such as diisopropylethylamine (DIPEA) or potassium carbonate (~2.0-3.0 eq). The base is essential to neutralize the HCl salt and the HCl generated during the reaction.

-

Add a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

-

Seal the vial and heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting product via flash column chromatography or preparative HPLC.

-

Safety, Handling, and Storage

Proper handling of halogenated intermediates is critical to ensure laboratory safety and maintain compound integrity.

Hazard Identification and Personal Protective Equipment (PPE)

The free base of this compound is classified as a flammable liquid and vapor.[2][3] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[2]

-

Engineering Controls: Always handle this chemical in a well-ventilated fume hood.[10]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[10]

-

Respiratory Protection: If working outside a fume hood or with large quantities, use a NIOSH-approved respirator with an organic vapor cartridge.[11]

-

Recommended Storage and Disposal Procedures

Proper storage is essential to prevent degradation and hazardous reactions.

| Parameter | Recommendation | Source |

| Storage Temperature | Refrigerate (2-8°C or colder, under -20°C for long term). | [3][4][12] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | [3][12] |

| Container | Keep in a tightly sealed, properly labeled container. | [10][11] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | [11] |

Incompatibility and Hazardous Reactions

Avoid contact with strong oxidizing agents, strong bases, and strong acids to prevent potentially hazardous reactions.[11][13] The material should be kept away from heat, sparks, and open flames.[11]

Conclusion and Future Outlook

This compound is a high-value chemical intermediate whose strategic importance in drug discovery and fine chemical synthesis is well-established. Its defined reactivity, particularly at the C4 position, provides a reliable entry point for molecular diversification. As the demand for novel, structurally complex bioactive molecules continues to grow, the role of versatile and functionalized building blocks like this compound is set to expand, making it an indispensable tool for synthetic and medicinal chemists.

References

- Chemdad Co., Ltd. (n.d.). 4-CHLORO-3-FLUOROPYRIDINE HCL.

- PubChem. (n.d.). 4-Chloro-3-fluoropyridine. National Center for Biotechnology Information.

- Sigma-Aldrich. (n.d.). 4-Chloro-3-fluoropyridine.

- ChemicalBook. (2025). 4-Chloro-3-fluoropyridine.

- Organic-Chemistry.org. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Future Trends in Pharmaceutical Intermediates: The Growing Importance of 4-Chloro-3-fluoropyridine.

- Pipzine Chemicals. (n.d.). 4-Fluoropyridine Hydrochloride Supplier & Manufacturer in China.

- Guidechem. (n.d.). 4-Chloro-3-fluoropyridine 2546-56-7 wiki.

- BLD Pharm. (n.d.). 2546-56-7|4-Chloro-3-fluoropyridine.

- Fisher Scientific. (2013). Safety Data Sheet - 3-Fluoropyridine.

- Autech Industry Co.,Limited. (n.d.). Exploring 4-Chloropyridine Hydrochloride: Properties and Applications.

- ChemicalBook. (n.d.). 4-Chloro-3-fluoropyridine Product Description.

- Patsnap. (n.d.). Method for synthesizing 4-chloro-pyridine.

- Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Safe Handling and Storage of 4-Chloro-3-fluoronitrobenzene: A Manufacturer's Guide.

Sources

- 1. 4-CHLORO-3-FLUOROPYRIDINE HCL Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. 4-Chloro-3-fluoropyridine | C5H3ClFN | CID 3852429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Chloro-3-fluoropyridine = 95.0 2546-56-7 [sigmaaldrich.com]

- 4. 2546-56-7 CAS MSDS (4-Chloro-3-fluoropyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. innospk.com [innospk.com]

- 6. 4-Chloro-3-fluoropyridine | 2546-56-7 [chemicalbook.com]

- 7. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]

- 9. 4-Fluoropyridine Hydrochloride Supplier & Manufacturer in China | High Purity CAS 33489-22-8 | Specifications, Prices, Safety Data [pipzine-chem.com]

- 10. nbinno.com [nbinno.com]

- 11. fishersci.com [fishersci.com]

- 12. 2546-56-7|4-Chloro-3-fluoropyridine|BLD Pharm [bldpharm.com]

- 13. Page loading... [wap.guidechem.com]

An In-Depth Technical Guide to the Structure Elucidation of 4-Chloro-3-fluoropyridine Hydrochloride

Foreword: The Criticality of Precise Structural Verification in Drug Development

In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent investigations are built. For heterocyclic compounds like 4-Chloro-3-fluoropyridine hydrochloride, which serve as vital building blocks in the synthesis of novel therapeutic agents, structural integrity is paramount. An error in the assignment of its chemical architecture can lead to the misinterpretation of biological activity, flawed structure-activity relationship (SAR) studies, and ultimately, the failure of a promising drug candidate. This guide provides a comprehensive, field-tested approach to the structural elucidation of this compound, blending foundational analytical principles with practical, causality-driven experimental design. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for the confident characterization of this and similar halogenated pyridine derivatives.

Foundational Understanding: Physicochemical Properties and Expected Structural Features

Before embarking on any analytical endeavor, a thorough understanding of the target molecule's predicted properties is essential for designing appropriate experiments and interpreting the resulting data.

This compound is the hydrochloride salt of the parent compound, 4-Chloro-3-fluoropyridine. The formation of the hydrochloride salt occurs through the protonation of the basic nitrogen atom in the pyridine ring. This protonation significantly influences the electronic environment of the entire molecule, a key consideration for spectroscopic analysis.

| Property | Value | Source |

| Molecular Formula | C₅H₄Cl₂FN | PubChem[1] |

| Molecular Weight | 168.00 g/mol | PubChem[1] |

| Appearance | Off-white to pale yellow solid | Inferred from similar compounds |

| Solubility | Soluble in water and polar organic solvents like methanol and DMSO | Inferred from hydrochloride salt nature |

The core structure consists of a pyridine ring substituted with a chlorine atom at the 4-position and a fluorine atom at the 3-position. The hydrochloride form implies the presence of a protonated pyridinium ion and a chloride counter-ion.

The Analytical Workflow: A Multi-Technique Approach for Unambiguous Elucidation

A single analytical technique is rarely sufficient for the complete and unambiguous structural determination of a novel or complex molecule. A synergistic approach, leveraging the strengths of multiple spectroscopic and chromatographic methods, provides a self-validating system for structural confirmation.

Caption: A comprehensive analytical workflow for the structure elucidation of this compound, emphasizing a multi-technique, self-validating approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework and the electronic environment of magnetically active nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are indispensable.

¹H NMR Spectroscopy: Mapping the Proton Environment

Rationale: ¹H NMR reveals the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (providing information about adjacent protons). The protonation of the pyridine nitrogen is expected to cause a significant downfield shift of the aromatic protons due to the increased electron-withdrawing nature of the pyridinium ring.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred for hydrochloride salts as it solubilizes the compound well and the N-H proton is often observable.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Sequence: Standard 1D proton experiment.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

Predicted ¹H NMR Spectrum and Interpretation:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |

| H-2 | ~8.8 - 9.2 | Doublet of doublets | J(H-F) ≈ 4-6, J(H-H) ≈ 1-2 | Downfield shift due to proximity to the protonated nitrogen and coupling to both fluorine and H-6. |

| H-5 | ~8.0 - 8.4 | Doublet of doublets | J(H-F) ≈ 8-10, J(H-H) ≈ 5-7 | Influenced by the adjacent chlorine and coupled to H-6 and fluorine. |

| H-6 | ~8.6 - 9.0 | Doublet | J(H-H) ≈ 5-7 | Adjacent to the protonated nitrogen and coupled to H-5. |

| N-H | ~13 - 15 | Broad singlet | - | The acidic proton on the nitrogen, often broad and may exchange with residual water in the solvent. |

Note: These are predicted values based on the analysis of similar fluorinated and protonated pyridine compounds. Actual experimental values may vary.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Rationale: ¹³C NMR spectroscopy identifies all unique carbon environments in the molecule. The chemical shifts are sensitive to the electronic effects of the substituents (Cl and F) and the protonated nitrogen. Carbon-fluorine coupling provides additional structural confirmation.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Sequence: Proton-decoupled ¹³C experiment.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-180 ppm.

-

Predicted ¹³C NMR Spectrum and Interpretation:

| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) | Rationale for Assignment |

| C-2 | ~145 - 150 | Doublet | J(C-F) ≈ 15-20 | Adjacent to the protonated nitrogen and coupled to fluorine. |

| C-3 | ~155 - 160 | Doublet | ¹J(C-F) ≈ 250-280 | Directly bonded to the highly electronegative fluorine, resulting in a large one-bond coupling constant and a significant downfield shift. |

| C-4 | ~130 - 135 | Doublet | J(C-F) ≈ 20-25 | Directly bonded to chlorine and coupled to the adjacent fluorine. |

| C-5 | ~120 - 125 | Singlet or small doublet | J(C-F) ≈ 3-5 | Primarily influenced by the adjacent chlorine. |

| C-6 | ~140 - 145 | Doublet | J(C-F) ≈ 5-10 | Adjacent to the protonated nitrogen and coupled to fluorine. |

¹⁹F NMR Spectroscopy: A Sensitive Probe of the Fluorine Environment

Rationale: ¹⁹F NMR is highly sensitive and provides a distinct signal for the fluorine atom. The chemical shift is highly dependent on the electronic environment, and coupling to nearby protons provides further structural information.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument: A 400 MHz or higher field NMR spectrometer equipped with a fluorine probe.

-

Parameters:

-

Pulse Sequence: Standard 1D fluorine experiment (proton-coupled or decoupled).

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: Typically a wide range, e.g., -50 to -200 ppm (referenced to CFCl₃).

-

Predicted ¹⁹F NMR Spectrum and Interpretation:

The ¹⁹F NMR spectrum is expected to show a single multiplet. In a proton-coupled spectrum, this multiplet will arise from coupling to H-2 and H-5. The chemical shift will be in the region typical for fluoropyridines. Protonation of the pyridine ring generally leads to a downfield shift in the ¹⁹F signal.[2]

Mass Spectrometry (MS): Determining the Molecular Mass and Fragmentation Pattern

Rationale: Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. The fragmentation pattern offers additional structural information. For the hydrochloride salt, Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique suitable for polar and ionic compounds.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Parameters:

-

Ionization Mode: Positive ion mode to detect the protonated molecule [M+H]⁺, where M is the free base.

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

Collision Energy (for MS/MS): Varies to induce fragmentation.

-

Expected Mass Spectrum and Interpretation:

-

Full Scan MS: The spectrum will show a prominent peak corresponding to the protonated free base, [C₅H₃ClFN + H]⁺, at an m/z of approximately 132.0011. The isotopic pattern for one chlorine atom (a ratio of approximately 3:1 for the M and M+2 peaks) should be clearly visible.

-

MS/MS Fragmentation: Collision-induced dissociation of the parent ion can lead to characteristic fragment ions. Common fragmentation pathways for halogenated pyridines include the loss of HCl, HCN, or the halogen atoms.[3][4]

Caption: A simplified representation of potential fragmentation pathways for the protonated 4-Chloro-3-fluoropyridine in ESI-MS/MS.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

Rationale: FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, key absorptions will include those from the aromatic C-H and C=C/C=N bonds, as well as the N-H bond of the pyridinium ion. The formation of the hydrochloride salt leads to characteristic changes in the IR spectrum compared to the free base, particularly the appearance of a broad N-H stretch and shifts in the ring vibration frequencies.[5][6]

Experimental Protocol:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample, or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

-

Instrument: A standard FTIR spectrometer.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Expected FTIR Spectrum and Interpretation:

| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |

| ~3200-2800 | N-H stretch (pyridinium) | Broad absorption |

| ~3100-3000 | Aromatic C-H stretch | Weak to medium sharp peaks |

| ~1640-1500 | C=C and C=N ring stretching | Strong, sharp peaks. Shifted to higher wavenumbers compared to the free base.[5] |

| ~1200-1000 | C-F and C-Cl stretching | Strong, sharp peaks |

| ~900-700 | Aromatic C-H out-of-plane bending | Medium to strong peaks |

Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a powerful technique for assessing the purity of a compound and for separating it from any impurities. A well-developed HPLC method is crucial for ensuring the quality of the material used in further studies.

Experimental Protocol:

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water) and dilute to an appropriate concentration for UV detection (e.g., 0.1-1.0 mg/mL).

-

Instrument: An HPLC system with a UV detector.

-

Parameters:

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% TFA or formic acid) and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by UV-Vis scan, likely around 260-280 nm.

-

Data Interpretation: A pure sample should exhibit a single major peak in the chromatogram. The peak area can be used for quantification, and the retention time is a characteristic property of the compound under the specific chromatographic conditions.

Conclusion: A Self-Validating Framework for Structural Certainty

The structural elucidation of this compound is a multi-faceted process that requires the careful application and interpretation of several analytical techniques. By integrating the detailed structural information from NMR spectroscopy, the molecular weight confirmation from mass spectrometry, the functional group identification from FTIR, and the purity assessment from HPLC, a complete and unambiguous picture of the molecule's structure can be established. This rigorous, self-validating approach ensures the high quality and reliability of this important chemical building block, thereby supporting the integrity and success of downstream drug discovery and development efforts.

References

- Katritzky, A. R. (1959). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Journal of the Chemical Society, 2049-2051. [Link]

- Gerig, J. T., & Klink, E. R. (2005). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Journal of Physical Chemistry B, 109(25), 12563–12569. [Link]

- PubChem. (n.d.). 4-Chloro-3-fluoropyridine. National Center for Biotechnology Information.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Chemguide. (n.d.). Fragmentation patterns in mass spectra.

- NIST Chemistry WebBook. (n.d.). Pyridine hydrochloride. National Institute of Standards and Technology.

- Cook, D. (1961). VIBRATIONAL SPECTRA OF PYRIDINIUM SALTS. Canadian Journal of Chemistry, 39(10), 2009-2024. [Link]

- University of California, Davis. (n.d.). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.

- Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. (1982). Mass Spectra of some substituted 2-Chloro-pyridones. Journal of the Iraqi Chemical Society, 7(1-2), 65-71.

- Fluorine notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines.

Sources

- 1. 4-Chloro-3-fluoropyridine | C5H3ClFN | CID 3852429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jcsp.org.pk [jcsp.org.pk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 6. cdnsciencepub.com [cdnsciencepub.com]

Technical Guide: Synthesis of 4-Chloro-3-fluoropyridine Hydrochloride from 3,4-Dichloropyridine

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

Executive Summary

4-Chloro-3-fluoropyridine is a critical building block in the synthesis of numerous pharmaceutical and agrochemical agents, where the specific arrangement of halogen atoms imparts unique physicochemical properties to the target molecules.[1] This guide provides an in-depth examination of the robust and scalable synthesis of 4-Chloro-3-fluoropyridine hydrochloride, starting from the readily available precursor, 3,4-dichloropyridine. The core of this transformation is a regioselective halogen exchange (Halex) reaction, a specific application of Nucleophilic Aromatic Substitution (SNAr). We will dissect the underlying chemical principles, provide a detailed experimental protocol, and discuss critical parameters for process optimization and safety. This document is intended for researchers, chemists, and process scientists seeking a comprehensive understanding and a practical framework for the successful synthesis of this valuable intermediate.

Introduction: The Strategic Importance of Fluorinated Pyridines

The incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design. The fluorine atom can significantly enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the overall efficacy and pharmacokinetic profile of a drug candidate.[2] 4-Chloro-3-fluoropyridine, in particular, serves as a versatile intermediate, offering distinct reaction sites for further molecular elaboration.[1][3]

The synthesis from 3,4-dichloropyridine presents a classic challenge in regioselectivity: how to selectively replace one specific chlorine atom with fluorine while leaving the other untouched. The successful execution of this synthesis hinges on a deep understanding of the Nucleophilic Aromatic Substitution (SNAr) mechanism on an electron-deficient pyridine ring.

The Core Chemistry: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The conversion of 3,4-dichloropyridine to 4-chloro-3-fluoropyridine is achieved via a halogen exchange (Halex) reaction, which proceeds through an SNAr mechanism.[2][4] Unlike nucleophilic substitutions on aliphatic systems (SN1/SN2), the SNAr reaction on an aromatic ring is a two-step addition-elimination process.[5][6]

Mechanism Pillars:

-

Nucleophilic Attack: The reaction initiates with the attack of a nucleophile (fluoride ion, F⁻) on the electron-deficient pyridine ring. The ring's nitrogen atom acts as a powerful electron-withdrawing group, activating the ring for nucleophilic attack.[6][7]

-

Formation of the Meisenheimer Complex: The addition of the fluoride ion breaks the aromaticity of the ring, forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[6][8] The stability of this complex is the key to the entire reaction.

-

Elimination and Aromaticity Restoration: The reaction concludes with the departure of a leaving group (chloride ion, Cl⁻), which restores the ring's aromaticity.[5]

The Question of Regioselectivity:

In 3,4-dichloropyridine, the incoming fluoride nucleophile preferentially attacks the C-4 position over the C-3 position. This regioselectivity is governed by the stability of the resulting Meisenheimer complex. When the attack occurs at the C-4 position (para to the ring nitrogen), the negative charge of the intermediate can be effectively delocalized onto the highly electronegative nitrogen atom through resonance. This provides significant stabilization. An attack at the C-3 position does not allow for this direct resonance stabilization by the nitrogen, resulting in a higher energy, less favorable intermediate.

The high electronegativity of fluorine also plays a crucial, albeit counter-intuitive, role. While fluoride is typically a poor leaving group, its powerful inductive electron-withdrawing effect further stabilizes the negative charge in the Meisenheimer complex, lowering the activation energy for the initial nucleophilic attack, which is the rate-determining step.[7][8]

Reagents and Reaction Environment: A Critical Analysis

The success of this synthesis is highly dependent on the careful selection of reagents and the reaction environment.

| Component | Selection & Rationale |

| Starting Material | 3,4-Dichloropyridine: The foundational substrate. Purity is essential to avoid side reactions. |

| Fluorinating Agent | Potassium Fluoride (KF): The most common and cost-effective fluoride source. Its effectiveness is critically dependent on its physical state. Spray-dried KF is highly recommended as its small particle size and high surface area dramatically increase reactivity compared to standard crystalline KF.[9] Anhydrous conditions are paramount, as water will preferentially solvate the fluoride ion, rendering it non-nucleophilic. |

| Solvent | Polar Aprotic Solvents (e.g., DMSO, Sulfolane): These solvents are essential. They effectively solvate the potassium cation (K⁺) but poorly solvate the fluoride anion (F⁻).[10] This leaves the fluoride "naked" and highly nucleophilic, accelerating the reaction. They also have high boiling points, allowing the reaction to be conducted at the elevated temperatures required for C-Cl bond cleavage. |

| Phase-Transfer Catalyst (Optional) | Crown Ethers (e.g., 18-Crown-6) or Quaternary Ammonium Salts: These can be used to further enhance the reactivity of KF. They work by sequestering the K⁺ cation, further liberating the F⁻ anion and increasing its effective concentration and nucleophilicity in the organic phase. |

| Acid for Salt Formation | Hydrogen Chloride (HCl): Used in the final step to convert the purified 4-Chloro-3-fluoropyridine free base into its stable, solid hydrochloride salt. This is often supplied as a solution in an organic solvent like isopropanol or ether. |

Detailed Experimental Protocol

This protocol describes a representative laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Reagent Preparation and Reactor Setup

-

Equip a three-neck round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen/argon inlet, and a thermocouple for temperature monitoring.

-

Ensure all glassware is thoroughly dried to prevent moisture from inhibiting the reaction.

-

Charge the flask with spray-dried potassium fluoride (1.5 - 2.0 equivalents) and the chosen polar aprotic solvent (e.g., DMSO).

-

Begin stirring and heat the mixture to approximately 100-120 °C under a slow stream of nitrogen for 1-2 hours to azeotropically remove any trace water.

Step 2: Halogen Exchange Reaction

-

Cool the KF/solvent slurry to the desired reaction temperature (typically 150-180 °C).

-

Slowly add 3,4-dichloropyridine (1.0 equivalent) to the stirred slurry, either neat or as a solution in a small amount of the reaction solvent.

-

Maintain the reaction temperature and monitor its progress using an appropriate analytical method (e.g., GC-MS or TLC) by periodically quenching small aliquots. The reaction may take several hours to reach completion.

Step 3: Workup and Isolation of the Free Base

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a larger volume of cold water.

-

Extract the aqueous mixture several times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts and wash them with brine to remove residual DMSO and salts.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 4-Chloro-3-fluoropyridine as an oil or low-melting solid.

Step 4: Purification and Hydrochloride Salt Formation

-

Purify the crude product, typically by vacuum distillation, to obtain pure 4-Chloro-3-fluoropyridine free base.[3]

-

Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).

-

Cool the solution in an ice bath and slowly add a stoichiometric amount of HCl solution (e.g., 2M HCl in diethyl ether or isopropanolic HCl) with vigorous stirring.

-

The hydrochloride salt will precipitate as a solid. Continue stirring in the cold for 30-60 minutes to ensure complete precipitation.

-

Collect the solid product by filtration, wash with a small amount of cold, anhydrous solvent, and dry under vacuum to yield the final this compound.

Characterization and Quality Control

The identity and purity of the final product must be rigorously confirmed.

| Property / Method | Expected Data / Observation |

| Appearance | White to off-white crystalline solid. |

| Melting Point | Approximately 160 °C (sublimes).[11] |

| ¹H NMR | The spectrum will show characteristic signals for the three aromatic protons on the pyridine ring, with splitting patterns influenced by both fluorine and adjacent protons. The signals will be downfield shifted due to the electron-withdrawing nature of the ring and halogens. |

| ¹⁹F NMR | A single resonance confirming the presence of one fluorine environment. |

| ¹³C NMR | Five distinct signals for the pyridine ring carbons. The carbons bonded to fluorine and chlorine will show characteristic large C-F and smaller C-Cl coupling constants. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the protonated free base (C₅H₄ClFN⁺) with a characteristic isotopic pattern for one chlorine atom (M and M+2 peaks in a ~3:1 ratio). |

| Purity (HPLC) | Purity should be ≥98% for most applications, with particular attention to residual starting material (3,4-dichloropyridine) and any potential regioisomeric impurities. |

Safety and Handling

Professional laboratory safety practices are mandatory when performing this synthesis.

-

Hazardous Substances: 3,4-Dichloropyridine is a toxic and irritant compound. Polar aprotic solvents like DMSO can be absorbed through the skin. The final product, this compound, should be handled as a potential irritant.[12]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

-

Reaction Conditions: The reaction is run at high temperatures, posing a risk of thermal burns. The use of a heating mantle with a thermocouple controller is essential for safe temperature management.

-

Workup: Quenching the hot reaction mixture can be exothermic. The quench should be performed slowly and with cooling. Handling HCl requires care to avoid inhalation of corrosive vapors.

Conclusion

The synthesis of this compound from 3,4-dichloropyridine is a powerful and industrially relevant transformation. Its success relies on the precise application of the Nucleophilic Aromatic Substitution mechanism, where regioselectivity is dictated by the electronic properties of the pyridine ring. By carefully controlling reaction parameters—particularly the choice of a high-activity fluorinating agent, anhydrous conditions, and an appropriate polar aprotic solvent—researchers can reliably produce this high-value intermediate. The robust protocol and mechanistic insights provided in this guide serve as a comprehensive resource for chemists in the pharmaceutical and agrochemical industries, enabling the continued development of novel and impactful molecules.

References

- ResearchGate. Reactions involving substituted perfluoropyridines that Chambers and co-workers claim cannot be explained by the Meisenheimer model.

- Organic Syntheses. Detailed experimental procedure for the synthesis of 4-fluoropyridine.

- SciSpace. Versatility of KF as Selective Fluorination of Organic Compounds for Halogen Exchange Reactions.

- Chemistry Steps. Nucleophilic Aromatic Substitution.

- Chemistry Stack Exchange. Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?

- Ningbo Inno Pharmchem Co., Ltd. Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4).

- Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.

- Wikipedia. Nucleophilic aromatic substitution.

- Google Patents. US3703521A - Method for the preparation of stable 4-fluoropyridine salts.

- Pipzine Chemicals. 4-Chloro-3-fluoropyridine Manufacturer & Supplier China.

- Google Patents. CN103360306A - Method for synthesizing 4-chloro-pyridine.

- Patsnap. Method for synthesizing 4-chloro-pyridine - Eureka.

- PubChem. 4-Chloro-3-fluoropyridine | C5H3ClFN | CID 3852429.

- Organic Chemistry Portal. Halogen Exchange Reaction of Aliphatic Fluorine Compounds with Organic Halides as Halogen Source.

- Thieme. 1.1.3. Of Halogens.

- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.

- Chemdad. 4-CHLORO-3-FLUOROPYRIDINE HCL.

- ResearchGate. Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile.

- Google Patents. US20100022804A1 - Process for the production of fluorinated aromatic rings by simultaneous cooling and microwave heated halogen exchange.

- ResearchGate. Recent Developments in Nucleophilic Fluorination with Potassium Fluoride (KF): A Review.

Sources

- 1. 4-Chloro-3-fluoropyridine Manufacturer & Supplier China | Properties, Uses, Safety Data | High Quality 4-Chloro-3-fluoropyridine for Sale [pipzine-chem.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-Chloro-3-fluoropyridine | 2546-56-7 [chemicalbook.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. 4-CHLORO-3-FLUOROPYRIDINE HCL Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 12. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Physical Properties of 4-Chloro-3-fluoropyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 4-Chloro-3-fluoropyridine hydrochloride, a critical intermediate in the pharmaceutical and agrochemical industries. This document will delve into the scientific principles behind its melting and boiling point characteristics, offering field-proven insights into their determination and significance in practical applications. The guide is structured to provide not only factual data but also the causal reasoning behind experimental choices, ensuring a thorough understanding for researchers, scientists, and drug development professionals.

Introduction: The Significance of this compound in Modern Chemistry

4-Chloro-3-fluoropyridine and its hydrochloride salt are heterocyclic compounds of significant interest in synthetic chemistry. The unique arrangement of halogen substituents on the pyridine ring imparts distinct electronic properties, making it a valuable building block for the synthesis of complex organic molecules. Its applications are particularly prominent in the development of novel pharmaceuticals and agrochemicals, where the introduction of fluorine and chlorine atoms can enhance biological activity, metabolic stability, and binding affinity.[1][2] Specifically, this compound is utilized in the deprotection of phenol ethers, a crucial step in various synthetic pathways.[3]

A thorough understanding of the physical properties of this compound is paramount for its effective use in research and development. Properties such as melting point and boiling point are not merely data points; they are critical indicators of purity, stability, and appropriate handling and storage conditions. This guide will provide an in-depth exploration of these characteristics.

Core Physical Properties of this compound

The hydrochloride salt of 4-Chloro-3-fluoropyridine exhibits distinct physical properties compared to its free base form. The presence of the hydrochloride moiety significantly influences its intermolecular forces, leading to a higher melting point and altered solubility.

| Property | This compound | 4-Chloro-3-fluoropyridine (Free Base) |

| CAS Number | 119229-74-2[3] | 2546-56-7[4] |

| Molecular Formula | C₅H₄Cl₂FN | C₅H₃ClFN[5] |

| Molecular Weight | 168 g/mol [3] | 131.53 g/mol [5] |

| Appearance | White to off-white solid | Colorless to pale yellow liquid[6] |

| Melting Point | ca. 160 °C (sublimes)[3] | -24 °C[4][7][8] |

| Boiling Point | Decomposes/Sublimes | 139 °C[4][7][8] |

| Solubility in Water | Soluble[3] | Insoluble[6] |

Expert Insight: The significant difference in melting points between the hydrochloride salt and the free base is a direct consequence of the ionic character of the salt. The strong electrostatic interactions between the pyridinium cation and the chloride anion in the crystal lattice of the hydrochloride require substantially more energy to overcome compared to the weaker intermolecular forces (dipole-dipole interactions and van der Waals forces) present in the liquid state of the free base.

In-Depth Analysis of Thermal Properties

Melting Point of this compound

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For this compound, the reported melting point is approximately 160 °C, with the important observation that it sublimes.[3] Sublimation is the direct transition from the solid to the gaseous state without passing through a liquid phase.

Causality Behind Sublimation: The tendency of this compound to sublime around its melting point suggests that the vapor pressure of the solid reaches atmospheric pressure before or concurrently with the melting transition. This behavior is crucial for researchers to understand, as it can affect yield calculations and purification techniques. When heating the solid, it is essential to use a sealed capillary tube for melting point determination to prevent loss of the substance before a clear melting point is observed.

Boiling Point Considerations

A distinct boiling point for this compound is not reported. This is because, as an ionic salt, it is expected to decompose at elevated temperatures before it can boil. The energy required to overcome the strong ionic forces and transition the entire bulk of the substance into the gaseous phase is higher than the energy required to break the chemical bonds within the molecule itself.

In contrast, the free base, 4-Chloro-3-fluoropyridine, being a neutral molecule with weaker intermolecular forces, has a well-defined boiling point of 139 °C.[4][7][8] This property is critical for its purification by distillation.

Experimental Determination of Melting Point: A Validating Protocol

The accurate determination of the melting point is a fundamental technique for assessing the purity of a crystalline compound. The following protocol outlines a self-validating system for this measurement.

Principle

A small, finely powdered sample of the crystalline solid is heated slowly in a capillary tube. The temperature range over which the substance melts is observed. A pure substance will have a sharp melting point (a narrow range of 0.5-1 °C), while an impure substance will melt over a wider range and at a lower temperature than the pure compound.

Step-by-Step Methodology

-

Sample Preparation:

-

Ensure the this compound sample is completely dry.

-

Finely powder a small amount of the sample using a mortar and pestle. This ensures uniform heat distribution.

-

-

Capillary Tube Loading:

-

Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the bottom.

-

Drop the capillary tube, sealed end down, through a long glass tube onto a hard surface to tightly pack the sample at the bottom.

-

-

Melting Point Apparatus:

-

Use a calibrated digital melting point apparatus.

-

Place the loaded capillary tube into the sample holder of the apparatus.

-

-

Heating and Observation:

-

Set the apparatus to heat rapidly to a temperature about 15-20 °C below the expected melting point (around 140 °C).

-

Then, adjust the heating rate to a slow increase of 1-2 °C per minute.

-

Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

-

Self-Validation: The sharpness of the melting range is a direct indicator of purity. A broad melting range necessitates further purification of the compound.

-

Visualization of the Experimental Workflow

Caption: Workflow for Melting Point Determination.

Trustworthiness and Authoritative Grounding

The physical properties and methodologies described in this guide are grounded in established chemical principles and supported by data from reputable chemical suppliers and databases. The protocols provided are designed to be self-validating, ensuring that the results obtained are reliable and reproducible. For further information on the synthesis and applications of related compounds, researchers are encouraged to consult peer-reviewed literature and chemical databases.

Conclusion

The physical properties of this compound, particularly its melting point and sublimation behavior, are critical parameters for its handling, purification, and application in synthetic chemistry. A clear understanding of the underlying principles governing these properties, as detailed in this guide, is essential for any researcher or scientist working with this important chemical intermediate. By following validated experimental protocols, professionals in drug development and other fields can ensure the quality and integrity of their work.

References

- 4-CHLORO-3-FLUOROPYRIDINE HCL Chemical Properties. Chemdad Co., Ltd. Link

- 4-Chloro-3-fluoropyridine.

- 4-Chloro-3-fluoropyridine. ChemicalBook. Link

- Future Trends in Pharmaceutical Intermediates: The Growing Importance of 4-Chloro-3-fluoropyridine. NINGBO INNO PHARMCHEM CO.,LTD. Link

- 4-Fluoropyridine Hydrochloride Supplier & Manufacturer in China. Pipzine Chemicals. Link

- 4-Chloro-3-fluoropyridine. Sigma-Aldrich. Link

- 4-Chloro-3-fluoropyridine wiki. Guidechem. Link

- Method for synthesizing 4-chloro-pyridine.

- Detailed experimental procedure for the synthesis of 4-fluoropyridine.Link

- Exploring 4-Chloropyridine Hydrochloride: Properties and Applic

- Preparation method of fluoropyridine compounds.

- Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile.

- 2546-56-7(4-Chloro-3-fluoropyridine) Product Description. ChemicalBook. Link

- 4-Chloro-3-fluoropyridine Chemical Properties. ChemicalBook. Link

- 2546-56-7|4-Chloro-3-fluoropyridine|BLD Pharm. BLD Pharm. Link

- Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4).Link

- 4-Chloro-3-fluoropyridine CAS#: 2546-56-7. ChemicalBook. Link

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-CHLORO-3-FLUOROPYRIDINE HCL Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 4-Chloro-3-fluoropyridine | 2546-56-7 [chemicalbook.com]

- 5. 4-Chloro-3-fluoropyridine | C5H3ClFN | CID 3852429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. 2546-56-7 CAS MSDS (4-Chloro-3-fluoropyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 4-Chloro-3-fluoropyridine CAS#: 2546-56-7 [amp.chemicalbook.com]

Solubility of 4-Chloro-3-fluoropyridine hydrochloride in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Chloro-3-fluoropyridine Hydrochloride in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, presents known solubility data, and offers detailed, field-proven methodologies for empirical solubility determination. By synthesizing theoretical knowledge with practical, step-by-step protocols, this guide serves as an essential resource for the effective handling and application of this compound in a laboratory setting.

Introduction: Understanding the Molecule